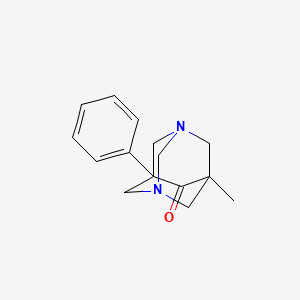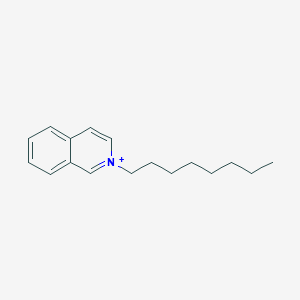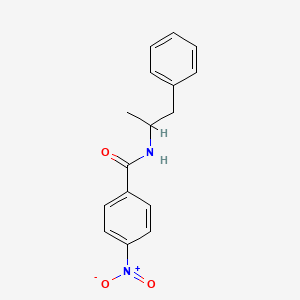
N,N'-bis(4-methylphenyl)-2,2'-biquinoline-4,4'-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis(4-methylphenyl)-2,2’-biquinoline-4,4’-dicarboxamide: is an organic compound that belongs to the class of biquinoline derivatives This compound is characterized by the presence of two quinoline units connected through a central amide linkage, with each quinoline unit substituted by a 4-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-methylphenyl)-2,2’-biquinoline-4,4’-dicarboxamide typically involves the following steps:
Formation of the Biquinoline Core: The biquinoline core can be synthesized through a coupling reaction of two quinoline units. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Amide Linkage: The amide linkage is introduced by reacting the biquinoline core with 4-methylphenylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of N,N’-bis(4-methylphenyl)-2,2’-biquinoline-4,4’-dicarboxamide may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis(4-methylphenyl)-2,2’-biquinoline-4,4’-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction may produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-bis(4-methylphenyl)-2,2’-biquinoline-4,4’-dicarboxamide has several scientific research applications:
Organic Electronics: The compound is used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent charge transport properties.
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Materials Science: The compound is used in the development of advanced materials with specific optical and electronic properties, such as sensors and conductive polymers.
Wirkmechanismus
The mechanism of action of N,N’-bis(4-methylphenyl)-2,2’-biquinoline-4,4’-dicarboxamide involves its interaction with molecular targets and pathways. In organic electronics, the compound facilitates charge transport by forming a conductive pathway between the electrodes. In medicinal chemistry, it may interact with specific proteins or enzymes, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
N,N’-bis(4-methylphenyl)-2,2’-biquinoline-4,4’-dicarboxamide can be compared with other similar compounds, such as:
N,N’-bis(4-methylphenyl)-2,2’-biquinoline-4,4’-dicarboxamide: Similar in structure but with different substituents on the quinoline units.
N,N’-bis(4-methylphenyl)-2,2’-biquinoline-4,4’-dicarboxamide: Similar in structure but with different amide linkages.
The uniqueness of N,N’-bis(4-methylphenyl)-2,2’-biquinoline-4,4’-dicarboxamide lies in its specific combination of substituents and functional groups, which confer distinct properties and applications.
Eigenschaften
Molekularformel |
C34H26N4O2 |
|---|---|
Molekulargewicht |
522.6 g/mol |
IUPAC-Name |
N-(4-methylphenyl)-2-[4-[(4-methylphenyl)carbamoyl]quinolin-2-yl]quinoline-4-carboxamide |
InChI |
InChI=1S/C34H26N4O2/c1-21-11-15-23(16-12-21)35-33(39)27-19-31(37-29-9-5-3-7-25(27)29)32-20-28(26-8-4-6-10-30(26)38-32)34(40)36-24-17-13-22(2)14-18-24/h3-20H,1-2H3,(H,35,39)(H,36,40) |
InChI-Schlüssel |
UAHZEVXHKRPJKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=NC5=CC=CC=C5C(=C4)C(=O)NC6=CC=C(C=C6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-(4-Methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B11712388.png)


![2-[2-(1H-benzimidazol-2-yl)ethyl]aniline](/img/structure/B11712397.png)

![N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11712421.png)

![2-{[(3-acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11712429.png)
![N-((Z)-2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B11712444.png)
![3-methoxy-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712459.png)

![N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B11712474.png)
![7-Butyl-3-methyl-8-[(2E)-2-[(2E)-3-phenylprop-2-EN-1-ylidene]hydrazin-1-YL]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11712482.png)

